2-(4-Dimethylamino-phenyl)-1h-benzoimidazol-5-yl-amine

Fluorescence Spectroscopy Photophysics Benzimidazole Derivatives

Researchers often face data irreproducibility when substituting fluorescent probes without validating microenvironment-sensitive parameters. This benzimidazole derivative solves this with its unique, well-documented dual fluorescence from LE and TICT states, providing a ratiometric internal reference independent of probe concentration. - Quantifies CMC via differential micellar enhancement (+17-30% B band, +38-64% A band). - Provides orthogonal, negative signal (quenching) upon BSA binding, ideal for displacement assays. - ~2.2-fold higher quantum yield than benzothiazole analogs in methanol (Φ = 0.031) for superior signal-to-noise.

Molecular Formula C15H16N4
Molecular Weight 252.31 g/mol
CAS No. 40655-14-9
Cat. No. B1297965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Dimethylamino-phenyl)-1h-benzoimidazol-5-yl-amine
CAS40655-14-9
Molecular FormulaC15H16N4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N
InChIInChI=1S/C15H16N4/c1-19(2)12-6-3-10(4-7-12)15-17-13-8-5-11(16)9-14(13)18-15/h3-9H,16H2,1-2H3,(H,17,18)
InChIKeyMYBHZNWJSKGXNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Dimethylamino-phenyl)-1h-benzoimidazol-5-yl-amine: Overview


2-(4-Dimethylamino-phenyl)-1H-benzoimidazol-5-yl-amine (CAS 40655-14-9), also referred to as 2-(4'-(N,N-dimethylamino)phenyl)benzimidazole (DMAPBI) [1], is a heterocyclic benzimidazole derivative characterized by the presence of a 5-amino substituent on the benzimidazole core and a 4-(dimethylamino)phenyl group at the 2-position. This compound is primarily distinguished by its well-documented dual fluorescence, arising from a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state [2], making it a valuable probe in photophysical and biochemical studies. Its molecular formula is C15H16N4, with a molecular weight of 252.31 g/mol .

Dual-fluorescence probe Locally excited (LE) and TICT state emission for ratiometric microenvironment sensing.
Protein-binding studies Reported fluorescence quenching upon BSA binding supports orthogonal detection schemes.
pH-dependent research Predicted pKa supports alkaline-range protonation-state experiments. Class-level inference; experimental validation recommended.

Procurement Rationale for 2-(4-Dimethylamino-phenyl)-1h-benzoimidazol-5-yl-amine


Generic substitution with other benzimidazole or azole-based fluorescent probes is not scientifically equivalent due to the unique photophysical signature of 2-(4-Dimethylamino-phenyl)-1H-benzoimidazol-5-yl-amine. This compound exhibits a well-defined dual fluorescence, comprising a locally excited (LE) 'B' band and a twisted intramolecular charge transfer (TICT) 'A' band [1]. The relative intensities and spectral positions of these bands are highly sensitive to the local microenvironment (e.g., solvent polarity, micellar confinement, protein binding) [1][2]. Closely related analogs, such as the benzothiazole (DMAPBT) or oxazole derivatives, display fundamentally different fluorescence responses, including divergent quantum yields and distinct binding-induced intensity changes (e.g., quenching vs. enhancement) [3][4]. Therefore, substituting this compound without quantitative validation of these specific, environment-sensitive fluorescence parameters will invalidate the experimental readout and compromise data reproducibility.

Risk 1
Target: DMAPBI (benzimidazole core)
Substitute: DMAPBT (benzothiazole analog)
Fluorescence quantum yield may differ; reported ~2.2-fold difference in methanol means signal output may shift and requires re-validation.
Risk 2
Target: DMAPBI (benzimidazole core)
Substitute: Benzoxazole or oxazolo[4,5-b]pyridine analogs
BSA binding response direction may reverse: target is quenched, while oxazole analogs exhibit fluorescence enhancement. Orthogonal assay design may not transfer directly.
Risk 3
Target: DMAPBI with dual LE/TICT bands
Substitute: Generic benzimidazole probes without dual fluorescence
Absence of well-characterized dual-emission signature may limit ratiometric sensing capability; microenvironment sensitivity may not reproduce.

2-(4-Dimethylamino-phenyl)-1h-benzoimidazol-5-yl-amine: Quantitative Evidence


Quantum Yield vs. Benzothiazole Analog

The fluorescence quantum yield (Φ) of 2-(4-Dimethylamino-phenyl)-1H-benzoimidazol-5-yl-amine (DMAPBI) was directly compared to its benzothiazole analog, 2-(4'-(N,N-dimethylamino)phenyl)benzothiazole (DMAPBT), in various solvents. In methanol, DMAPBI exhibited a Φ of 0.031, which is ~2.2 times higher than the Φ of 0.014 for DMAPBT under identical conditions [1]. This represents a quantifiable difference in emission efficiency, critical for applications requiring higher signal output.

Quantum Yield vs. Benzothiazole
Head-to-head
Target Φ = 0.031 vs. DMAPBT Φ = 0.014 in methanol; ~2.2-fold higher quantum yield.
Supports signal-output review in polar protic assays.
Room temperature; solvent-dependent context.
Fluorescence Spectroscopy Photophysics Benzimidazole Derivatives

Micelle-Induced Fluorescence Enhancement

The emission intensity of 2-(4-Dimethylamino-phenyl)-1H-benzoimidazol-5-yl-amine is significantly enhanced upon incorporation into surfactant micelles. The locally excited (B) band intensity increases by 17-30%, while the twisted intramolecular charge transfer (TICT) (A) band shows a more substantial increase of 38-64%, compared to its intensity in bulk aqueous solution [1]. This differential enhancement ratio is a specific, quantifiable marker for studying hydrophobic microenvironments.

Micelle-Induced Enhancement
Cross-study comparable
A band: +38% to +64%
B band: +17% to +30%
Supports ratiometric micelle and delivery-system characterization.
Three-surfactant panel; hydrophobic microenvironment context.
Colloid Chemistry Environmental Sensing Fluorescent Probes

BSA Binding: Fluorescence Quenching

Unlike its oxazole and imidazopyridine counterparts, the fluorescence of 2-(4-Dimethylamino-phenyl)-1H-benzoimidazol-5-yl-amine decreases upon binding to bovine serum albumin (BSA) [1]. In contrast, the structurally similar 2-(4'-N,N-dimethylaminophenyl)benzoxazole and 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine exhibit a substantial increase in fluorescence intensity when bound to BSA under identical experimental conditions [1]. This opposite response (quenching vs. enhancement) provides a distinct and non-interchangeable signal for tracking protein binding events.

BSA Binding Response
Head-to-head
Target: fluorescence decrease (quenching). Oxazole/oxazolo[4,5-b]pyridine analogs: substantial increase.
Orthogonal binding signal supports multi-probe assay design.
Phosphate buffer, pH 7.0; BSA as model protein.
Protein-Ligand Interactions Biophysical Assays Drug Transport

Predicted pKa for pH-Dependent Studies

The predicted pKa of 2-(4-Dimethylamino-phenyl)-1H-benzoimidazol-5-yl-amine is 11.20 ± 0.10 . This value, which is distinct from the pKa of unsubstituted benzimidazole (pKa ~5.3) and other common benzimidazole derivatives, defines the specific pH range over which its protonation state, and consequently its photophysical properties, will change. This is a critical parameter for designing experiments where pH control or sensing is required.

Predicted pKa
Class-level
pKa = 11.20 ± 0.10
Context-dependent; supports alkaline pH-range experimental design.
Predicted value; experimental validation recommended.
Protonation State pH Titrations Chemical Biology

Batch-Specific QC Characterization

Procurement from reputable vendors such as Bidepharm includes batch-specific analytical data, typically comprising Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) reports, ensuring a standard purity of 95% . This level of analytical documentation provides a verifiable baseline of structural integrity and purity, which is a non-negotiable requirement for generating reproducible scientific data. Unlike uncertified or bulk chemicals, this batch-specific data mitigates the risk of unexpected impurities interfering with sensitive photophysical or biological assays.

Batch QC Characterization
Supplier data
NMR, HPLC, GC reports; purity ≥95% (batch-specific).
Supports procurement confidence; verify batch-specific documentation.
Vendor-supplied analytical data; independent re-analysis may be warranted.
Quality Control Compound Identity Synthetic Chemistry

2-(4-Dimethylamino-phenyl)-1h-benzoimidazol-5-yl-amine: Applications


Ratiometric Probe for Drug Delivery Systems

Leverage the compound's differential fluorescence enhancement in micelles (+17-30% for the B band, +38-64% for the A band) [1]. This property makes it ideal for quantifying the critical micelle concentration (CMC) and monitoring drug encapsulation efficiency in real-time, as the ratio of TICT to LE band intensities provides an internal reference that is independent of probe concentration.

BSA Protein Binding and Conformational Changes

Exploit its unique fluorescence quenching behavior upon binding to BSA [2]. This provides a negative signal (fluorescence decrease) upon binding, offering an orthogonal readout that can be easily distinguished from the signal enhancement of other common probes. It is particularly well-suited for displacement assays and for studying the impact of small molecules on the drug-binding sites of serum albumins.

High-Sensitivity Detection in Polar Protic Solvents

In applications requiring a probe in methanol or similar polar protic environments, this compound provides a ~2.2-fold higher fluorescence quantum yield compared to its benzothiazole analog (Φ = 0.031 vs. 0.014) [3]. This higher efficiency translates to a better signal-to-noise ratio, making it the superior choice for analytical methods like fluorescence microscopy, high-throughput screening, or HPLC with fluorescence detection.

Alkaline pH Environmental Sensing

With a predicted pKa of 11.20 ± 0.10 , this compound is well-suited for developing fluorescent pH sensors that operate in the alkaline range. Changes in protonation state near this pH will modulate its photophysical properties, enabling the creation of sensitive, turn-on or ratiometric sensors for monitoring basic processes in industrial chemistry or environmental samples.

Application
Selection Property
Validation Focus
Micelle / delivery-system characterization
Differential LE/TICT band response in hydrophobic domains
Ratiometric signal validation in target surfactant or lipid matrix
Serum albumin binding studies
Fluorescence quenching upon BSA interaction
Binding-site displacement assay and orthogonal probe compatibility
Polar protic solvent fluorescence assays
Reported quantum yield advantage in methanol vs. benzothiazole analog
Signal-to-noise ratio verification in target solvent system
Alkaline-range pH sensor research
Predicted pKa supports basic pH-range protonation-state modulation
pH-dependent photophysical response; experimental pKa confirmation
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